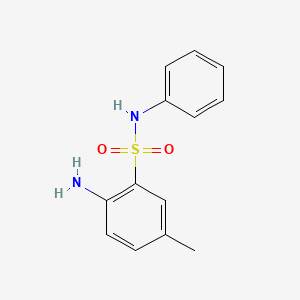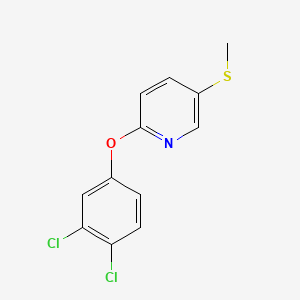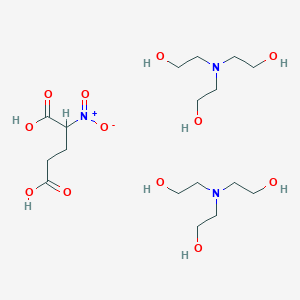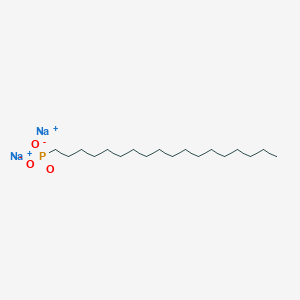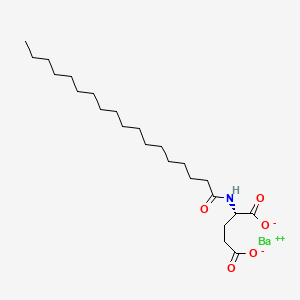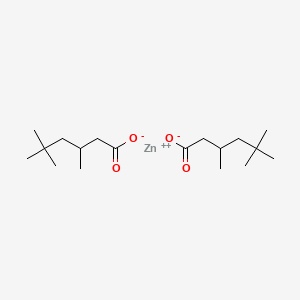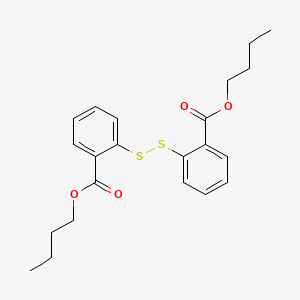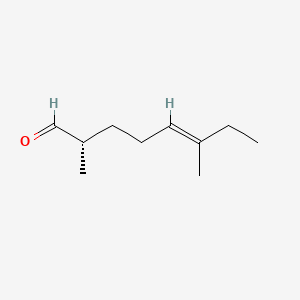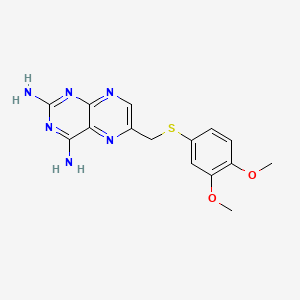
2,4-Pteridinediamine, 6-((3,4-dimethoxyphenylthio)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pteridinediamine, 6-((3,4-dimethoxyphenylthio)methyl)- is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound is characterized by the presence of a 3,4-dimethoxyphenylthio group attached to the pteridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pteridinediamine, 6-((3,4-dimethoxyphenylthio)methyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the pteridine core, followed by the introduction of the 3,4-dimethoxyphenylthio group. The reaction conditions often include the use of strong bases, such as sodium hydroxide, and organic solvents like dimethylformamide (DMF). The final product is purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Pteridinediamine, 6-((3,4-dimethoxyphenylthio)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethoxyphenylthio group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in DMF
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Applications De Recherche Scientifique
2,4-Pteridinediamine, 6-((3,4-dimethoxyphenylthio)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a fluorescent probe for studying biological systems due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit certain enzymes.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 2,4-Pteridinediamine, 6-((3,4-dimethoxyphenylthio)methyl)- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like dihydrofolate reductase, thereby interfering with DNA synthesis and cell proliferation. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
- 2,4-Diamino-6-(methylthio)pteridine
- 2,4-Diamino-6-(phenylthio)pteridine
- 2,4-Diamino-6-(chloromethyl)pteridine
Comparison: Compared to these similar compounds, 2,4-Pteridinediamine, 6-((3,4-dimethoxyphenylthio)methyl)- is unique due to the presence of the 3,4-dimethoxyphenylthio group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Propriétés
Numéro CAS |
174654-77-4 |
|---|---|
Formule moléculaire |
C15H16N6O2S |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
6-[(3,4-dimethoxyphenyl)sulfanylmethyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C15H16N6O2S/c1-22-10-4-3-9(5-11(10)23-2)24-7-8-6-18-14-12(19-8)13(16)20-15(17)21-14/h3-6H,7H2,1-2H3,(H4,16,17,18,20,21) |
Clé InChI |
KVVYXYFMGZBRSZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)SCC2=CN=C3C(=N2)C(=NC(=N3)N)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


